Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate
Description
Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate is a β-hydroxy ester characterized by a tert-butyl-substituted phenyl ring and a hydroxypropanoate moiety. The tert-butyl group at the para position of the phenyl ring enhances steric bulk and lipophilicity, which can influence solubility, metabolic stability, and intermolecular interactions .
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C15H22O3/c1-5-18-14(17)10-13(16)11-6-8-12(9-7-11)15(2,3)4/h6-9,13,16H,5,10H2,1-4H3 |
InChI Key |
RFYVHEGGUOAOPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate typically involves the esterification of 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-[4-(tert-Butyl)phenyl]-3-oxopropanoate.
Reduction: Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active hydroxypropanoic acid, which can further interact with cellular pathways.
Comparison with Similar Compounds
Ethyl (S)-3-(4-Nitrophenyl)-3-hydroxypropanoate
- Substituent : The nitro group at the para position introduces strong electron-withdrawing effects, increasing the compound's polarity and reactivity in nucleophilic reactions.
- Optical Activity : Specific rotations were determined via derivatization with Mosher’s esters using (R)-MTPA chloride, confirming the (S)-configuration .
- Applications : Nitro-substituted analogs are often intermediates in pharmaceutical synthesis due to their redox-active properties.
Ethyl (S)-3-(2,6-Dichlorophenyl)-3-hydroxypropanoate
Ethyl 3-(3-(tert-Butyl)-4-hydroxy-5-methylphenyl)propanoate
- Physicochemical Properties : The tert-butyl and methyl groups synergistically enhance lipophilicity, making this compound suitable for lipid-based formulations.
Functional Group Modifications
Ethyl 3-[4-(tert-Butyl)phenyl]-2-cyanoacrylate
- Functional Group: Replacement of the hydroxypropanoate with a cyanoacrylate group introduces electrophilic character, enabling Michael addition reactions.
- Reactivity: The electron-deficient cyano group facilitates conjugation, altering UV absorption and stability profiles .
Ethyl 3-[4-(Trifluoromethoxy)phenyl]-3-oxopropanoate
Ethyl 3-(2-Bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate
Table 1. Comparative Analysis of this compound and Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
